2,4,5-Trimethylbenzenesulfonamide

Übersicht

Beschreibung

2,4,5-Trimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C9H13NO2S. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in various fields of research due to its potential therapeutic and industrial applications.

Wirkmechanismus

Target of Action

2,4,5-Trimethylbenzenesulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . Normally, this enzyme uses para-aminobenzoic acid (PABA) to synthesize folic acid. This compound mimics the structure of paba and binds to the enzyme, preventing it from interacting with paba and disrupting the production of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and reproduction of bacteria. As a result, the bacterial growth is halted .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting the production of folic acid, an essential component for bacterial growth, the compound effectively halts the proliferation of bacteria .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s action may be affected by the pH of the environment, as the ionization state of the compound can influence its absorption and distribution .

Biochemische Analyse

Cellular Effects

Sulfonamides are known to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Sulfonamides are known to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylbenzenesulfonamide typically involves the sulfonation of 2,4,5-trimethylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions generally include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,5-Trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2,4,5-Trimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

Sulfamethazine: Another sulfonamide with similar antibacterial properties.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfanilamide: The parent compound of the sulfonamide class of drugs.

Uniqueness: 2,4,5-Trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biologische Aktivität

2,4,5-Trimethylbenzenesulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its biological significance.

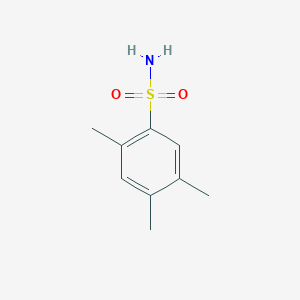

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group (-SO2NH-) attached to a trimethyl-substituted benzene ring. This configuration is crucial for its biological activity, as it allows the compound to interact with various biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS), which is vital in folate synthesis in bacteria. By inhibiting DHPS, the compound disrupts folate production, essential for bacterial growth and replication.

| Target Enzyme | Role | Inhibition Effect |

|---|---|---|

| Dihydropteroate Synthase | Folate synthesis | Disruption of bacterial growth |

| Acetylcholinesterase | Neurotransmitter regulation | Potential anti-Alzheimer's effects |

| Carbonic Anhydrase | pH regulation and ion transport | Possible anti-cancer properties |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The mechanism involves the inhibition of bacterial growth through the disruption of folate synthesis pathways. This action is similar to that observed in traditional sulfonamides used as antibiotics.

Anticancer Potential

Recent investigations have explored the anticancer potential of sulfonamides, including derivatives of this compound. For instance, studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds were notably low, indicating strong inhibitory effects on cancer cell proliferation .

Case Studies

-

Cytotoxic Activity Against Cancer Cells :

A study synthesized several sulfonamide derivatives and tested their cytotoxicity against human cancer cell lines. Among them, a derivative of this compound showed an IC50 value of 1.18 ± 0.14 μM against MDA-MB-231 cells. Mechanistic studies revealed that this compound induced apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins . -

Enzyme Inhibition Studies :

Another study evaluated the inhibition capabilities of various sulfonamides against acetylcholinesterase (AChE) and carbonic anhydrase (CA). The findings indicated that certain derivatives exhibited potent inhibition of these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Eigenschaften

IUPAC Name |

2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUPYYVSBPSDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359387 | |

| Record name | 2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90643-45-1 | |

| Record name | 2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.